5-O-DMT-2-O-TBDMS-N-Ac-cytidine
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Overview
Description
5’-DMT-2’-O-TBDMS-N-Ac-cytidine is a multi-faceted compound that has caught the attention of pharmaceutical researchers worldwide . With its nucleoside analogue properties, this compound exhibits remarkable inhibitory capabilities on DNA replication, thereby influencing the development of antiviral and anticancer agents . Its potential therapeutic properties have also been the focus of investigation for neurological disorders like Alzheimer’s and Parkinson’s .
Synthesis Analysis
The synthesis of 5’-DMT-2’-O-TBDMS-N-Ac-cytidine involves the use of phosphoramidite . The compound is synthesized using conventional techniques and has been used in the preparation of nucleoside analogs and other nucleic acid derivatives for research and pharmaceutical purposes .Molecular Structure Analysis
The molecular formula of 5’-DMT-2’-O-TBDMS-N-Ac-cytidine is C38H47N3O8Si . It has a molecular weight of 701.88 .Chemical Reactions Analysis
As a nucleoside analogue, 5’-DMT-2’-O-TBDMS-N-Ac-cytidine exhibits remarkable inhibitory capabilities on DNA replication . This property allows it to influence the development of antiviral and anticancer agents .Physical And Chemical Properties Analysis
5’-DMT-2’-O-TBDMS-N-Ac-cytidine is a white crystalline powder . It is soluble in acetonitrile .Scientific Research Applications
Antiviral Research
Field
Medical Research - Antiviral Therapies
Application
This compound has been used in the research of RNA viruses, including the notorious hepatitis C virus (HCV) .
Methods
While the specific experimental procedures are not detailed in the sources, typically, such compounds are tested in vitro using viral replication assays.
Results
The compound has shown distinctive antiviral properties, holding immense potential for the research and development of HCV and various other viral afflictions .
Anticancer Research
Field
Application
The compound has shown potential in arresting the growth and proliferation of cancerous cells .
Methods
Again, the specific experimental procedures are not detailed, but such compounds are usually tested in vitro and in vivo on cancer cell lines and animal models.
Results
This compound has shown significant efficacy in research of a myriad of malignancies spanning lung, colorectal and breast cancer .
Neurological Disorders Research
Field
Application
The compound’s potential therapeutic properties have been the focus of investigation for neurological disorders like Alzheimer’s and Parkinson’s .
Methods
The specific methods of application or experimental procedures are not detailed in the sources. However, such compounds are typically tested using in vitro assays and animal models.
Results
While the specific results or outcomes are not detailed in the sources, the compound has shown promise in mainstream medical research .
Future Directions
Given its remarkable inhibitory capabilities on DNA replication, 5’-DMT-2’-O-TBDMS-N-Ac-cytidine holds great promise in the development of antiviral and anticancer agents . Its potential therapeutic properties have also been the focus of investigation for neurological disorders like Alzheimer’s and Parkinson’s . Its versatile application in mainstream medical research highlights its indispensable place in the clinical setting .
properties
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H47N3O8Si/c1-25(42)39-32-22-23-41(36(44)40-32)35-34(49-50(7,8)37(2,3)4)33(43)31(48-35)24-47-38(26-12-10-9-11-13-26,27-14-18-29(45-5)19-15-27)28-16-20-30(46-6)21-17-28/h9-23,31,33-35,43H,24H2,1-8H3,(H,39,40,42,44)/t31-,33-,34-,35-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRWPAYPCFTQHK-HYGOWAQNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H47N3O8Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456433 |
Source
|
Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]cytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
701.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-O-DMT-2-O-TBDMS-N-Ac-cytidine | |
CAS RN |
121058-85-3 |
Source
|
Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]cytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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